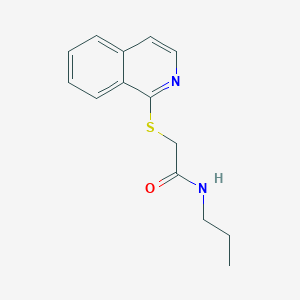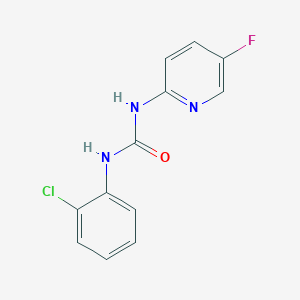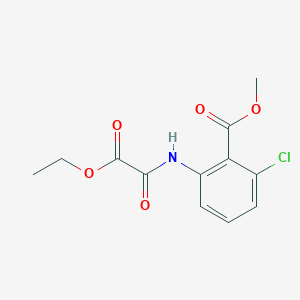![molecular formula C21H28N8 B12248444 6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine](/img/structure/B12248444.png)
6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a piperazine moiety and a tert-butyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine typically involves multi-step organic reactions. The starting materials often include purine derivatives and piperazine compounds. The synthetic route may involve:
Formation of the Purine Core: The purine core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring system.
Reduction: Reduction reactions can be performed on the piperazine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine and piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine or piperazine rings.
Scientific Research Applications
6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
The uniqueness of 6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine lies in its specific substitution pattern and the presence of both purine and piperazine moieties. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H28N8 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
6-[4-(2-tert-butyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-9-methylpurine |
InChI |
InChI=1S/C21H28N8/c1-21(2,3)20-25-15-7-5-6-14(15)17(26-20)28-8-10-29(11-9-28)19-16-18(22-12-23-19)27(4)13-24-16/h12-13H,5-11H2,1-4H3 |
InChI Key |
UHRQVQKJMNGCBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=NC5=C4N=CN5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12248364.png)
![1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine](/img/structure/B12248366.png)

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B12248370.png)
![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B12248372.png)
![6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine](/img/structure/B12248374.png)
![4,4,4-trifluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide](/img/structure/B12248388.png)
![2-[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12248403.png)
![2-[8-(2-methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl]-N-(propan-2-yl)acetamide](/img/structure/B12248404.png)
![2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12248409.png)
![4-({2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5,6-dimethylpyrimidine](/img/structure/B12248412.png)
![2-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B12248421.png)
